Neoundecanoic acid
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Overview
Description
Neoundecanoic acid is a synthetic highly branched organic acid, often referred to as a trialkyl acetic acid. It is a mixture of carboxylic acids with the common structural formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . This compound is known for its high hydrophobicity, excellent outdoor durability, and improved viscosity control .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoundecanoic acid is synthesized by reacting an olefin with high purity carbon monoxide under high pressure in the presence of an acidic-type catalyst . The starting olefins for this compound are typically isobutylene and nonene .
Industrial Production Methods: The industrial production of this compound involves a similar process, where the olefin undergoes hydroformylation followed by hydrogenation to produce the final acid . This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Neoundecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Acid chlorides and anhydrides are typical reagents for esterification and amidation reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
Neoundecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of neoundecanoic acid, particularly in its antifungal applications, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to changes in fatty acid, phospholipid, and ergosterol synthesis . This results in increased levels of reactive oxygen species (ROS), causing damage to the cell membrane and cell wall .
Comparison with Similar Compounds
Undecanoic acid (C₁₁H₂₂O₂): A saturated medium-chain fatty acid with known antifungal effects.
Neodecanoic acid (C₁₀H₂₀O₂): Another highly branched synthetic acid with similar properties.
Uniqueness: Neoundecanoic acid stands out due to its highly branched structure, which imparts superior properties such as high hydrophobicity, excellent outdoor durability, and better viscosity control compared to its linear counterparts .
Properties
CAS No. |
93843-15-3 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
8,8-dimethylnonanoic acid |
InChI |
InChI=1S/C11H22O2/c1-11(2,3)9-7-5-4-6-8-10(12)13/h4-9H2,1-3H3,(H,12,13) |
InChI Key |
PCVAKFVNCSPYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)O |
Origin of Product |
United States |
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